

# Eszopiclone vs. Zopiclone: A Non-Inferiority Trial Analysis for Insomnia Treatment

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of Eszopiclone and Zopiclone, two nonbenzodiazepine hypnotics, based on a phase III, single-center, randomized, double-blind, double-dummy, parallel-group, non-inferiority trial. The objective of this trial was to assess the therapeutic effects of these two selective GABA-A agonists in the treatment of insomnia.[1][2] [3][4][5]

## **Efficacy Data**

The primary efficacy analysis of the trial demonstrated that Eszopiclone is non-inferior to Zopiclone in treating insomnia.[1][2][3] The primary endpoint was the Insomnia Severity Index (ISI) after four weeks of treatment.[1][2][3][4][5]

Secondary efficacy endpoints were derived from polysomnography data.[1][2][3][4][5] Notably, Eszopiclone showed a statistically significant increase in total sleep time and improved sleep efficiency compared to Zopiclone.[1][2][3] However, there was no significant difference observed between the two drugs in terms of sleep latency and the time spent awake after sleep onset.[1]



| Efficacy Measure                              | Eszopiclone (3 mg)           | Zopiclone (7.5 mg)           | p-value |
|-----------------------------------------------|------------------------------|------------------------------|---------|
| Insomnia Severity<br>Index (ISI) at 4 weeks   | 7.41 ± 4.95                  | 7.84 ± 5.35                  | 0.588   |
| Total Sleep Time<br>(Polysomnography)         | Significantly Increased      | -                            | 0.039   |
| Sleep Efficiency<br>(Polysomnography)         | 90%                          | 86%                          | 0.018   |
| Sleep Latency<br>(Polysomnography)            | No significant difference    | No significant difference    | 0.151   |
| Wake Time After Sleep Onset (Polysomnography) | No significant<br>difference | No significant<br>difference | 0.097   |

## **Safety and Tolerability**

The safety profiles of both Eszopiclone and Zopiclone were found to be similar.[1][2][3] Adverse events were reported by a comparable percentage of patients in both treatment groups, with 85.2% in the Eszopiclone group and 87.7% in the Zopiclone group.[1][2][3][5] The most frequently reported adverse events for both drugs were dysgeusia (unpleasant taste), headache, dizziness, irritability, and nausea.[1][2][3] There was no statistically significant difference in the frequency of these adverse events between the two groups.[1]

| Adverse Event | Eszopiclone (3 mg) | Zopiclone (7.5 mg) |
|---------------|--------------------|--------------------|
| Dysgeusia     | 50.78%             | 60%                |
| Headache      | 30.47%             | 34.62%             |
| Dizziness     | 16.41%             | 9.23%              |
| Irritability  | 7.03%              | 9.23%              |
| Nausea        | 7.03%              | 6.15%              |

## **Experimental Protocols**



The clinical trial (NCT01100164) was a phase III, single-center, randomized, double-blind, double-dummy, parallel-group, non-inferiority study.[1][2][3][4][5]

Patient Population: A total of 199 patients with insomnia were randomized and evaluated.[1][2] [3][4][5]

#### Treatment Regimen:

- Group 1: Received Eszopiclone 3 mg orally for four weeks.[1][2][3][4][5]
- Group 2: Received Zopiclone 7.5 mg orally for four weeks.[1][2][3][4][5]

#### **Endpoints:**

- Primary Endpoint: Insomnia Severity Index (ISI) score after four weeks of treatment.[1][2][3]
   [4][5]
- Secondary Endpoints: Polysomnography data, including total sleep time, sleep latency, and sleep efficiency. The frequency of adverse events was also analyzed.[1][2][3][4][5]

## **Experimental Workflow**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Eszopiclone versus zopiclone in the treatment of insomnia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eszopiclone versus zopiclone in the treatment of insomnia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Eszopiclone versus zopiclone in the treatment of insomnia | Semantic Scholar [semanticscholar.org]
- 5. Eszopiclone versus zopiclone in the treatment of insomnia [elsevier.es]
- To cite this document: BenchChem. [Eszopiclone vs. Zopiclone: A Non-Inferiority Trial Analysis for Insomnia Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114068#non-inferiority-trials-of-eszopiclone-versus-zopiclone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com